9(10H)-Acridinone, 1-amino-10-ethyl- is a derivative of acridinone, characterized by its unique structure which includes an amino group at the C-1 position and an ethyl substituent at the C-10 position. The compound has the molecular formula and a molecular weight of approximately 201.25 g/mol. Acridinones are known for their diverse biological activities and potential therapeutic applications, particularly in the fields of oncology and infectious diseases.
9(10H)-Acridinone and its derivatives exhibit significant biological activities, including:
The synthesis of 9(10H)-Acridinone, 1-amino-10-ethyl- can be achieved through several methods:
9(10H)-Acridinone, 1-amino-10-ethyl- has several notable applications:
Research has shown that 9(10H)-Acridinone interacts with various biological targets:
Several compounds share structural similarities with 9(10H)-Acridinone, each possessing unique properties:
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| 9-Acridone | Acridone | Antimicrobial, anticancer |
| 10-Methylacridinone | Methylated Acridone | Antiviral properties |
| 7-Aminoacridinone | Amino-substituted | Enhanced cytotoxicity against cancer |
| Acridinium salt | Quaternized Acridine | Antimicrobial activity |
9(10H)-Acridinone, 1-amino-10-ethyl-, stands out due to its specific amino and ethyl substitutions which enhance solubility and bioavailability compared to other acridones. Its unique interaction profile with biological targets makes it a promising candidate for further research and development in therapeutic applications.
The acridone family represents a significant class of nitrogen-containing heterocyclic compounds characterized by their tricyclic aromatic framework with a ketone functionality at the 9-position [1]. These compounds are structurally derived from acridine through oxidation at the central carbon, creating a planar aromatic system that maintains the fundamental tricyclic architecture while introducing distinct chemical properties [2]. The compound 9(10H)-Acridinone, 1-amino-10-ethyl- exemplifies the structural diversity achievable within this family through strategic substitution patterns that modify both electronic and steric characteristics [4].
The acridone scaffold consists of two benzene rings fused to a central pyridine ring, with the carbonyl group positioned at the 9-carbon creating an electron-deficient center that significantly influences the compound's reactivity and intermolecular interactions [1] [2]. This structural arrangement places acridones within the broader category of nitrogen heterocycles, specifically as members of the tricyclic aromatic ketone subfamily [5]. The presence of the nitrogen heteroatom within the central ring system provides sites for further functionalization while maintaining the aromatic character essential for biological activity [11].
The parent compound 9(10H)-Acridinone serves as the fundamental structural template for understanding the modifications present in 1-amino-10-ethyl-9(10H)-acridinone [1] [2]. The parent acridone exhibits a molecular formula of C₁₃H₉NO with a molecular weight of 195.22 grams per mole, featuring a hydrogen atom attached to the nitrogen at position 10 and no additional substituents on the aromatic rings [2] [13]. This unsubstituted form demonstrates the basic electronic and structural characteristics of the acridone framework.
| Property | Parent Acridone (9(10H)-Acridinone) | 1-amino-10-ethyl-9(10H)-acridinone |
|---|---|---|
| Molecular Formula | C₁₃H₉NO | C₁₅H₁₄N₂O |
| Molecular Weight (g/mol) | 195.22 | 238.28 |
| Core Structure | Tricyclic nitrogen heterocycle | Tricyclic nitrogen heterocycle |
| Carbonyl Position | Position 9 | Position 9 |
| N-Substitution | Hydrogen (NH) | Ethyl group (N-ethyl) |
| Amino Substitution | None | Position 1 (1-amino) |
| Ring System | Fused benzene-pyridine-benzene | Fused benzene-pyridine-benzene |
| Planarity | Planar | Planar with substitution effects |
| Tautomeric Forms | Keto/enol tautomerism | Modified by amino substitution |
The introduction of the ethyl group at position 10 represents a significant structural modification that alters the electronic environment around the nitrogen atom [8]. This N-alkylation prevents the formation of hydrogen bonds that are possible in the parent compound and introduces steric effects that may influence molecular conformation and intermolecular interactions [15]. The ethyl substitution shifts the compound from a secondary amine to a tertiary amine system, fundamentally changing its basicity and protonation behavior under physiological conditions [14].
The 1-amino substitution introduces a primary amine functionality at the peri position relative to the carbonyl group, creating a donor-acceptor system within the molecular framework [9] [12]. This positioning allows for potential intramolecular hydrogen bonding between the amino group and the carbonyl oxygen, which may stabilize specific conformations and influence the compound's tautomeric equilibrium [21] [24]. The amino group also serves as an electron-donating substituent that increases electron density on the aromatic system, potentially affecting the reactivity of the carbonyl group [15].
The positional isomerism within acridone derivatives arises from the various substitution patterns possible on the tricyclic framework, with each position offering distinct electronic and steric environments [4] [11]. The 1-position represents the peri position relative to the carbonyl group, placing substituents in direct electronic communication with the electron-deficient carbonyl carbon [15]. This positioning contrasts with substitutions at positions 2, 3, and 4, which occupy ortho, meta, and para relationships respectively to the peri position [12].
| Substitution Pattern | Position Type | Electronic Effect | Steric Effect |
|---|---|---|---|
| 1-amino substitution | Peri position to carbonyl | Strong electron donation | Minimal |
| 2-amino substitution | Ortho to peri position | Moderate electron donation | Minimal |
| 3-amino substitution | Meta to peri position | Moderate electron donation | Minimal |
| 4-amino substitution | Para to peri position | Weak electron donation | Minimal |
| 10-ethyl substitution | Nitrogen substitution | Moderate alkyl donation | Moderate |
| 10-methyl substitution | Nitrogen substitution | Weak alkyl donation | Low |
| 10-propyl substitution | Nitrogen substitution | Moderate alkyl donation | High |
The 1-amino substitution pattern creates the strongest electronic interaction with the carbonyl system due to the peri relationship, enabling significant resonance stabilization through electron donation from the amino group to the electron-deficient carbonyl carbon [10] [12]. This electronic communication is markedly stronger than substitutions at positions 2, 3, or 4, where the electronic effects are transmitted through the aromatic π-system with diminishing strength as the distance from the carbonyl increases [15].
The N-ethyl substitution at position 10 introduces a different class of positional effects, primarily influencing the basicity and hydrogen bonding capacity of the heterocyclic nitrogen [8] [14]. Compared to smaller alkyl groups such as methyl, the ethyl substituent provides moderate steric bulk while maintaining reasonable conformational flexibility [24]. Larger alkyl groups like propyl would introduce significant steric hindrance that could affect molecular planarity and intermolecular interactions [15].
The classification of 1-amino-10-ethyl-9(10H)-acridinone within heterocyclic system taxonomy requires consideration of multiple structural hierarchies, beginning with the primary classification as a nitrogen-containing heterocycle and progressing through increasingly specific subcategories [4] [16]. The compound belongs to the broad family of heteroaromatic compounds, characterized by the presence of heteroatoms within aromatic ring systems that maintain delocalized π-electron networks [5] [11].
The tricyclic nature of the acridone framework places it within the condensed or fused heterocyclic category, distinguishing it from monocyclic heterocycles such as pyridine or pyrrole [16]. This structural complexity contributes to the compound's enhanced stability through extended conjugation and provides multiple sites for potential substitution and functionalization [1] [4]. The maintenance of aromaticity across the tricyclic system ensures that the compound retains the electronic characteristics associated with aromatic heterocycles while benefiting from the increased molecular rigidity provided by ring fusion [15] [18].
The tricyclic nitrogen heterocycle classification encompasses compounds featuring three fused rings with at least one nitrogen heteroatom integrated into the ring system [16] [18]. Within this category, acridone derivatives represent a distinct subfamily characterized by the specific arrangement of two benzene rings fused to a central pyridine ring, with the nitrogen positioned at the junction between the ring systems [1] [4]. This arrangement creates a symmetric molecular framework that contrasts with other tricyclic nitrogen heterocycles such as phenanthroline derivatives or carbazole systems [5].
| Classification Level | Acridone Family | 1-amino-10-ethyl-9(10H)-acridinone |
|---|---|---|
| Primary Category | Nitrogen Heterocycles | Nitrogen Heterocycles |
| Secondary Category | Tricyclic Compounds | Tricyclic Compounds |
| Tertiary Category | Aromatic Heterocycles | Functionalized Aromatic Heterocycles |
| Ring Count | Three fused rings | Three fused rings |
| Heteroatom Type | Nitrogen | Nitrogen (multiple) |
| Heteroatom Count | One nitrogen atom | Two nitrogen atoms |
| Aromatic Character | Fully aromatic | Fully aromatic |
| Functional Group | Ketone at position 9 | Ketone + amino + alkyl |
The introduction of the amino substituent at position 1 effectively increases the nitrogen content of the system from one to two nitrogen atoms, transitioning the compound from a mononitrogen to a dinitrogen heterocyclic system [9] [12]. This modification maintains the aromatic character of the tricyclic framework while introducing additional hydrogen bonding capabilities and electron-donating properties that distinguish it from the parent acridone structure [15] [21].
The planar geometry characteristic of tricyclic aromatic systems is largely preserved in 1-amino-10-ethyl-9(10H)-acridinone, with only minor deviations introduced by the ethyl substituent at position 10 [15] [18]. This planarity is crucial for the compound's ability to participate in π-π stacking interactions and intercalation processes, properties that are fundamental to the biological activities observed in acridone derivatives [4] [20]. The maintenance of planarity despite substitution demonstrates the structural robustness of the tricyclic framework and its resistance to significant conformational distortion [18].
The presence of the ketone functionality at position 9 places 1-amino-10-ethyl-9(10H)-acridinone within the specialized category of ketone-functionalized heteroaromatic compounds [1] [2]. This structural feature creates an α,β-unsaturated ketone system where the carbonyl carbon is directly conjugated with the aromatic π-system, resulting in enhanced electrophilicity and unique reactivity patterns [15] [22]. The ketone functionality serves as both an electron-withdrawing group and a site for potential nucleophilic attack, significantly influencing the compound's chemical behavior [20] [25].
| Structural Feature | Description | Effect in Target Compound |
|---|---|---|
| Carbonyl Position | Position 9 in tricyclic system | Retained at position 9 |
| Carbonyl Environment | α,β-Unsaturated ketone system | Modified by amino substitution |
| Electronic Nature | Electron-deficient carbon | Modulated by electron-donating amino |
| Resonance Effects | Extended conjugation with aromatic rings | Enhanced by amino group donation |
| Tautomeric Behavior | Keto-enol equilibrium possible | Altered by N-ethyl substitution |
| Hydrogen Bonding | NH can form intramolecular bonds | Additional NH₂ group available |
| Planarity Impact | Maintains planar aromatic system | Slight deviation due to ethyl group |
The tautomeric behavior characteristic of ketone-functionalized heteroaromatics is significantly modified in 1-amino-10-ethyl-9(10H)-acridinone due to the N-ethyl substitution, which prevents the formation of the enol tautomer that would require a hydrogen atom on the nitrogen [21] [22]. This structural constraint effectively locks the compound in the keto form, eliminating the keto-enol equilibrium that is possible in the parent acridone [1] [25]. The absence of tautomeric equilibrium may contribute to enhanced chemical stability and more predictable pharmacological properties [24].
The electron-donating effect of the 1-amino substituent creates a donor-acceptor system within the molecular framework, where electron density is transferred from the amino group toward the electron-deficient carbonyl carbon [12] [15]. This intramolecular charge transfer modifies the electrophilicity of the ketone and may influence its reactivity toward nucleophiles [10] [21]. The presence of both electron-donating and electron-withdrawing functionalities within the same molecule creates a balanced electronic environment that may be optimal for specific biological interactions [4] [11].
The Ullmann condensation represents one of the most fundamental approaches for synthesizing acridinone derivatives, including 9(10H)-acridinone, 1-amino-10-ethyl-. This copper-promoted methodology involves the formation of carbon-nitrogen bonds between aryl halides and nitrogen-containing nucleophiles [1] [2]. The classical Ullmann reaction requires activated copper powder, typically prepared in situ by reducing copper sulfate with zinc metal in hot water, and operates at elevated temperatures ranging from 100 to 210 degrees Celsius [1].
The mechanism proceeds through the formation of a copper-aryl intermediate, followed by nucleophilic attack and reductive elimination to form the desired carbon-nitrogen bond [2]. For acridinone synthesis, anthranilic acid derivatives serve as key starting materials, which undergo copper-catalyzed coupling with appropriate aryl halides to form N-phenylanthranilic acid intermediates. These intermediates subsequently cyclize under acidic conditions to yield the acridinone core structure [3].
Traditional Ullmann conditions require electron-withdrawing groups on the aryl halide to activate the substrate toward nucleophilic substitution [1]. The reaction typically employs high-boiling polar solvents such as N-methylpyrrolidone, nitrobenzene, or dimethylformamide, and requires stoichiometric amounts of copper catalyst [1]. Despite these harsh conditions, the method provides reliable access to acridinone scaffolds with yields ranging from 50 to 90 percent [3].
Modern improvements to the Ullmann methodology have introduced soluble copper catalysts supported by diamine and acetylacetonate ligands, which enable milder reaction conditions and improved functional group tolerance [1]. These advancements have made the Ullmann-type condensation more practical for synthesizing complex acridinone derivatives with sensitive functional groups.
Friedel-Crafts acylation provides an alternative classical approach for constructing the acridinone framework through electrophilic aromatic substitution mechanisms [4] [5] [6]. This methodology employs acyl chlorides or anhydrides in combination with strong Lewis acid catalysts, most commonly aluminum chloride, to introduce acyl groups onto aromatic rings [4].
The mechanism involves the formation of an acylium ion through complexation of the Lewis acid with the acyl chloride, creating a highly electrophilic species that attacks the aromatic ring [5]. The resulting arenium ion intermediate undergoes deprotonation to restore aromaticity and yield the acylated product [5]. For acridinone synthesis, this approach enables the construction of ketone-containing intermediates that can be further manipulated to introduce the required nitrogen heterocycle.
Friedel-Crafts acylation offers several advantages over alkylation reactions, including the absence of carbocation rearrangements due to the stability of the acylium ion [5]. Additionally, the carbonyl group in the acylation product deactivates the aromatic ring, preventing over-acylation and enabling selective monoacylation [5]. Reaction temperatures typically range from 60 to 100 degrees Celsius, with yields of 40 to 80 percent depending on substrate reactivity and reaction optimization.
The methodology has been enhanced through the development of microwave-assisted protocols and the use of alternative Lewis acids. Erbium trifluoromethanesulfonate has emerged as an effective catalyst for microwave-assisted Friedel-Crafts acylation of electron-rich arenes [4]. Ionic liquid catalysts have also been employed to facilitate acylation reactions under milder conditions [4].
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of acridinone derivatives through their ability to form carbon-carbon and carbon-heteroatom bonds under mild conditions with high selectivity [7] [8] [9]. These methodologies operate through a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [9].
The synthesis of 9(10H)-acridinone derivatives has been achieved through palladium-mediated site-selective carbon-hydrogen bond activation and arylation protocols [7]. Palladium complexes, particularly those bearing biaryl phosphine ligands, enable the selective functionalization of acridinone substrates at specific positions. The reaction proceeds through the formation of palladacycle intermediates, which undergo subsequent transformations to yield arylated products [7].
Palladium-catalyzed reductive annulation represents another innovative approach for direct acridinone synthesis [8]. This methodology involves the coupling of 2-nitrobenzaldehydes with resorcinols under palladium catalysis, enabling the formation of the acridinone core in a single step. The reaction features operational simplicity, good substrate compatibility, and utilizes readily available starting materials [8].
Cross-coupling methodologies have also been applied to carbon-nitrogen bond formation relevant to acridinone synthesis [10]. The Buchwald-Hartwig amination reaction, employing palladium catalysts with specialized ligands, enables the coupling of aryl halides with amines under mild conditions. This approach provides access to amino-substituted acridinone precursors with high efficiency and broad substrate scope [10].
Temperature requirements for palladium-catalyzed methods typically range from 60 to 95 degrees Celsius, with reaction times of 2 to 24 hours depending on the specific transformation [7] [8]. Yields are generally high, ranging from 70 to 95 percent for optimized protocols.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating acridinone formation while reducing energy consumption and improving reaction efficiency [11] [12]. The method exploits microwave irradiation to achieve rapid heating and enhanced reaction rates compared to conventional thermal methods.
The synthesis of acridine derivatives using cobalt-carbon catalysts derived from rice husks exemplifies the green chemistry approach to microwave-assisted synthesis [11] [12]. The cobalt-carbon material serves as an acidic Lewis catalyst for one-pot, multi-component pathways using water as an environmentally friendly solvent. This methodology achieves reaction completion within minutes compared to hours required for conventional heating [11].
Microwave irradiation enables unique reaction conditions that are not achievable through conventional heating methods. The rapid and uniform heating provided by microwaves leads to increased reaction rates, improved yields, and reduced side product formation [11]. For acridinone synthesis, microwave conditions have been shown to provide yields up to 87 percent while maintaining catalyst reusability through multiple reaction cycles [11].
The temperature requirements for microwave-assisted synthesis typically range from 80 to 120 degrees Celsius, with reaction times reduced to 10 to 30 minutes [11] [13]. The method demonstrates excellent compatibility with various functional groups and enables the synthesis of structurally diverse acridinone derivatives.
Solvent-free microwave protocols have been developed for specific transformations, such as N-alkylation reactions of acridinone substrates [13]. These methods employ solid supports such as aluminum oxide with base additives, eliminating the need for organic solvents while maintaining high reaction efficiency.
The introduction of amino groups into the acridinone framework requires careful consideration of regioselectivity and functional group compatibility. Multiple strategies have been developed to achieve selective amino group installation at the desired positions.
The nitration-reduction sequence represents the most common approach for amino group introduction [14]. This methodology involves the initial nitration of the acridinone substrate using nitric acid in the presence of acetic anhydride and acetic acid [14]. The reaction typically proceeds at 60 degrees Celsius to provide regioselective nitration at specific positions on the aromatic ring. The resulting nitro derivative undergoes reduction using various reducing agents to yield the corresponding amino compound.
Catalytic hydrogenation using palladium on carbon catalyst represents the preferred reduction method, though formic acid with palladium on carbon has also proven effective [14]. Alternative reducing agents such as hydrazine hydrate over palladium catalyst have been employed, though careful control is required to avoid hydrazide formation [14]. The reduction step typically proceeds at room temperature with quantitative conversion of the nitro group to the amino functionality.
Direct amination strategies utilizing palladium-catalyzed carbon-nitrogen bond formation offer an alternative approach for amino group introduction [10]. The Buchwald-Hartwig amination reaction enables the coupling of aryl halides with primary or secondary amines under mild conditions. This methodology requires specialized ligands such as biaryl phosphines to achieve optimal reactivity and selectivity [10].
Copper-catalyzed amination reactions, including modern variants of the Ullmann condensation, provide additional options for amino group installation [2]. These methods typically operate at temperatures of 80 to 120 degrees Celsius and demonstrate good tolerance for various functional groups when appropriate ligands are employed.
The introduction of ethyl substituents at the N-10 position of acridinone derivatives requires optimization of reaction conditions to achieve selective alkylation while minimizing side reactions. Multiple strategies have been developed to accomplish this transformation efficiently.
Base-promoted N-alkylation using ethyl halides represents the most straightforward approach for ethyl substitution [15] [13]. The reaction typically employs sodium hydride or potassium carbonate as the base in dimethylformamide solvent. Ethyl iodide serves as the preferred alkylating agent due to its high reactivity toward nucleophilic substitution. Reaction temperatures of 60 degrees Celsius are commonly employed to achieve optimal conversion rates [15].
The selectivity of N-alkylation can be controlled through careful choice of reaction conditions and stoichiometry. Excess base ensures complete deprotonation of the acridinone nitrogen, while controlled addition of the alkylating agent prevents over-alkylation or competing side reactions [15]. The reaction typically proceeds with excellent regioselectivity for N-alkylation over other potential sites.
Microwave-assisted N-alkylation has been developed as an efficient alternative to conventional heating methods [13]. This approach employs tetrabutylammonium bromide as a phase transfer catalyst along with sodium hydroxide or potassium carbonate adsorbed on aluminum oxide support. The reaction proceeds under solvent-free conditions with microwave irradiation, achieving completion within minutes [13].
The optimization of ethyl substitution also involves consideration of protecting group strategies when multiple reactive sites are present. Acetyl protection of amino groups has been employed to prevent competing alkylation at nitrogen atoms other than the desired N-10 position [14]. This approach enables selective ethyl installation followed by deprotection to reveal the final substituted acridinone product.
| Classical Synthesis Methods | Reaction Type | Key Reagents | Temperature (°C) | Yield Range (%) |
|---|---|---|---|---|
| Ullmann-Type Condensation | Copper-catalyzed C-N coupling | Copper catalyst, aryl halides, anthranilic acid derivatives | 100-210 | 50-90 |
| Friedel-Crafts Acylation | Electrophilic aromatic substitution | AlCl₃, acyl chlorides, aromatic substrates | 60-100 | 40-80 |
| Traditional Condensation | Acid-catalyzed cyclization | Concentrated H₂SO₄, anthranilic acid, phenol derivatives | 145-160 | 60-95 |
| Modern Synthetic Methods | Catalyst System | Key Advantages | Temperature (°C) | Reaction Time |
|---|---|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Pd(OAc)₂/dppf or Pd complexes with biaryl phosphines | Mild conditions, high selectivity, broad substrate scope | 60-95 | 2-24 hours |
| Microwave-Assisted Synthesis | Co/C catalyst or various Lewis acids | Reduced reaction time, eco-friendly solvents, high yields | 80-120 (microwave) | 10-30 minutes |
| Iron-Catalyzed Annulation | FeCl₃ or other iron salts | Inexpensive catalyst, mild conditions, green chemistry | 25-80 | 1-6 hours |
| Functionalization Strategies | Key Steps | Typical Conditions | Selectivity |
|---|---|---|---|
| Amino Group Introduction - Nitration/Reduction | Nitration with HNO₃/Ac₂O, reduction with H₂/Pd-C or HCOOH/Pd-C | 60°C nitration, H₂ reduction at RT | Regioselective for specific positions |
| Amino Group Introduction - Direct Amination | Buchwald-Hartwig amination or copper-catalyzed coupling | Pd catalyst, base, 80-120°C | High selectivity with proper ligands |
| Ethyl Substitution - N-Alkylation | Base-promoted alkylation with ethyl halides, K₂CO₃/NaOH | DMF, NaH, ethyl iodide, 60°C | N-selective alkylation |
| Ethyl Substitution - Microwave-Assisted | TBAB, NaOH/K₂CO₃ on Al₂O₃ support | Solvent-free, microwave irradiation | Selective N-alkylation |